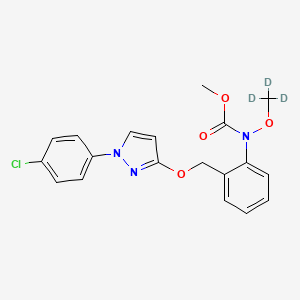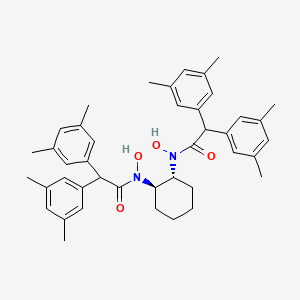
Pyraclostrobin D3 (N-methoxy D3)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyraclostrobin D3 (N-methoxy D3) is an isotope-labeled analog of the strobilurin fungicide pyraclostrobin. In this compound, the N-methoxy protons are replaced by deuterium. Pyraclostrobin is widely used in agriculture to control a broad spectrum of fungal diseases in crops. The deuterium-labeled version, Pyraclostrobin D3, is primarily used in scientific research for more accurate quantitative analysis through techniques like isotope dilution mass spectrometry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyraclostrobin D3 involves the replacement of hydrogen atoms with deuterium in the N-methoxy group of pyraclostrobin. This can be achieved through a series of chemical reactions that introduce deuterium into the desired positions. The process typically involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .
Industrial Production Methods: Industrial production of Pyraclostrobin D3 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The production is carried out under stringent quality control measures to meet the standards required for analytical applications .
Chemical Reactions Analysis
Types of Reactions: Pyraclostrobin D3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert Pyraclostrobin D3 into its reduced forms.
Substitution: The compound can undergo substitution reactions where the deuterium atoms are replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of Pyraclostrobin D3 .
Scientific Research Applications
Pyraclostrobin D3 is extensively used in scientific research, particularly in the field of analytical chemistry. Its applications include:
Isotope Dilution Mass Spectrometry (IDMS): Used for accurate quantitative analysis of pesticides in various matrices.
Environmental Studies: Helps in studying the environmental fate and behavior of pyraclostrobin.
Agricultural Research: Used to investigate the efficacy and residue levels of pyraclostrobin in crops.
Pharmacokinetics: Employed in studying the absorption, distribution, metabolism, and excretion of pyraclostrobin in biological systems
Mechanism of Action
Pyraclostrobin D3, like its non-labeled counterpart, functions by inhibiting mitochondrial respiration in fungal cells. It targets the cytochrome bc1 complex in the mitochondrial electron transport chain, disrupting the production of ATP and leading to the death of the fungal cells. This mechanism makes it highly effective against a wide range of fungal pathogens .
Comparison with Similar Compounds
Pyraclostrobin: The non-labeled version of Pyraclostrobin D3.
Azoxystrobin: Another strobilurin fungicide with a similar mode of action.
Trifloxystrobin: A strobilurin fungicide used for similar applications.
Uniqueness: Pyraclostrobin D3 is unique due to the presence of deuterium atoms, which makes it particularly useful for isotope dilution mass spectrometry. This labeling allows for more precise and accurate quantification in analytical studies, providing an advantage over non-labeled analogs .
Properties
Molecular Formula |
C19H18ClN3O4 |
|---|---|
Molecular Weight |
390.8 g/mol |
IUPAC Name |
methyl N-[2-[[1-(4-chlorophenyl)pyrazol-3-yl]oxymethyl]phenyl]-N-(trideuteriomethoxy)carbamate |
InChI |
InChI=1S/C19H18ClN3O4/c1-25-19(24)23(26-2)17-6-4-3-5-14(17)13-27-18-11-12-22(21-18)16-9-7-15(20)8-10-16/h3-12H,13H2,1-2H3/i2D3 |
InChI Key |
HZRSNVGNWUDEFX-BMSJAHLVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])ON(C1=CC=CC=C1COC2=NN(C=C2)C3=CC=C(C=C3)Cl)C(=O)OC |
Canonical SMILES |
COC(=O)N(C1=CC=CC=C1COC2=NN(C=C2)C3=CC=C(C=C3)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[2-methoxy-4-[(E)-[[2-(3-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12057240.png)


![4-((E)-{[2-([1,1'-biphenyl]-4-yloxy)propanoyl]hydrazono}methyl)-2-methoxyphenyl 3-bromobenzoate](/img/structure/B12057244.png)

![3-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-14-hydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B12057257.png)

![7-(4-ethylphenyl)-1,3-dimethyl-8-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B12057293.png)
![3-(3,6-diiodo-9H-carbazol-9-yl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}propanehydrazide](/img/structure/B12057306.png)
![Chloro[(1,3,5,7-tetramethyl-5-phenyl-2,4,8-trioxa-6-phosphaadamantane)-2-(2-aminobiphenyl)]palladium(II)](/img/structure/B12057308.png)
